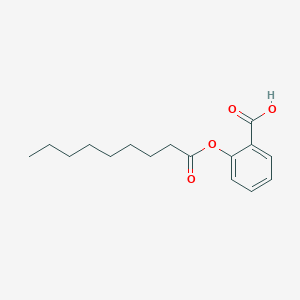
Benzoic acid, 2-((1-oxononyl)oxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-((1-oxononyl)oxy)- is an organic compound with the molecular formula C16H24O4 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-((1-oxononyl)oxy) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((1-oxononyl)oxy)- can be achieved through several methods. One common approach involves the esterification of benzoic acid with 1-oxononanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Another method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between benzoic acid and 1-oxononanol. This reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of benzoic acid, 2-((1-oxononyl)oxy)- often involves the catalytic oxidation of toluene to produce benzoic acid, followed by esterification with 1-oxononanol. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-((1-oxononyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitrobenzoic acids, halobenzoic acids, and sulfonic acids.
Applications De Recherche Scientifique
Benzoic acid, 2-((1-oxononyl)oxy)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-((1-oxononyl)oxy)- involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and 1-oxononanol, which can then exert their effects on biological systems. Benzoic acid is known to inhibit the growth of mold, yeast, and some bacteria by disrupting their metabolic processes .
Comparaison Avec Des Composés Similaires
Benzoic acid, 2-((1-oxononyl)oxy)- can be compared with other similar compounds such as:
Benzoic acid: The parent compound, known for its antimicrobial properties.
Salicylic acid: A derivative of benzoic acid with a hydroxyl group, used in acne treatment and as an anti-inflammatory agent.
Benzyl alcohol: A related compound with a hydroxyl group instead of an ester group, used as a solvent and preservative.
Propriétés
Numéro CAS |
75239-81-5 |
|---|---|
Formule moléculaire |
C16H22O4 |
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
2-nonanoyloxybenzoic acid |
InChI |
InChI=1S/C16H22O4/c1-2-3-4-5-6-7-12-15(17)20-14-11-9-8-10-13(14)16(18)19/h8-11H,2-7,12H2,1H3,(H,18,19) |
Clé InChI |
WKOGKDMPQVMDAZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)OC1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Pyran, 2,2'-[1,3-propanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14434950.png)
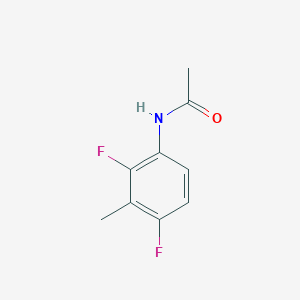
![Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]-](/img/structure/B14434953.png)
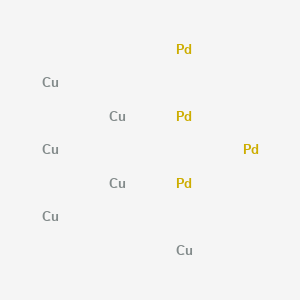
![2'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14434965.png)
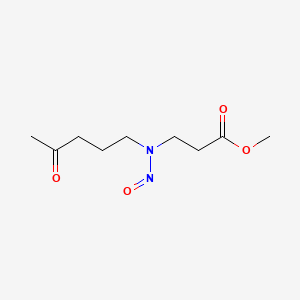
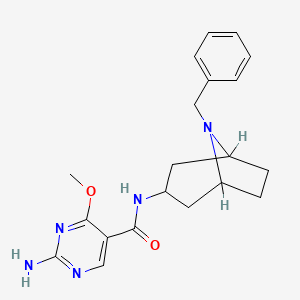
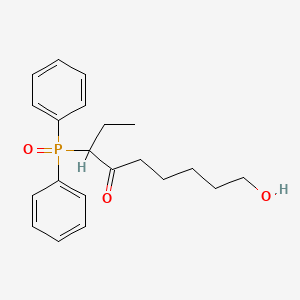
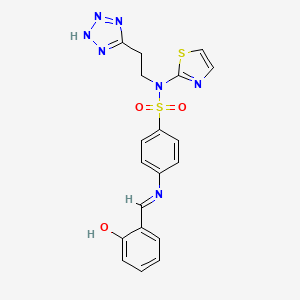
![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B14434995.png)
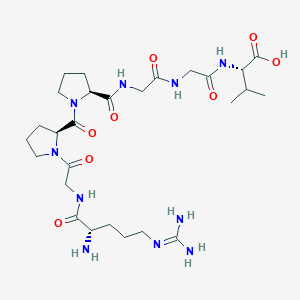
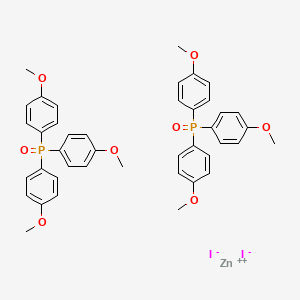
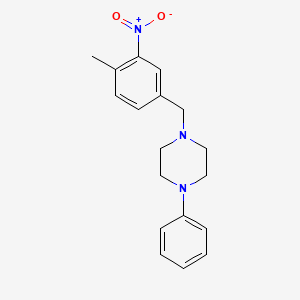
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine](/img/structure/B14435009.png)
